molecular formula C18H16N2OS2 B2597349 2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 663188-08-7

2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2597349
M. Wt: 340.46
InChI Key: KBZUWUOWIOJFAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide was confirmed by C, H, and N analysis and was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anticancer Research

Spectroscopic Studies and Anticancer Evaluation of Metal Complexes

Metal complexes of a similar compound, 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer activities. These complexes exhibited significant toxicity against human colon carcinoma cells, with cobalt(II), copper(II), and zinc(II) complexes showing strong antitumor potential, suggesting their utility in designing new anticancer agents (Rizk et al., 2021).

Design and Synthesis for Anticancer Evaluation

A series of derivatives were synthesized and evaluated for anticancer activity against multiple cancer cell lines, demonstrating moderate to excellent activity and highlighting the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Studies

Synthesis and Biological Activity

Heterocyclic compounds based on a similar molecular framework were synthesized and showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel & Patel, 2015).

Antimicrobial Properties of Benzothiazole Derivatives

New derivatives were tested and proved active against various bacterial and fungal strains at low concentrations, highlighting their importance in developing new antimicrobial agents (Limban et al., 2011).

Material Science and Chemistry

Gelators Role and Supramolecular Chemistry

N-(thiazol-2-yl) benzamide derivatives, similar in structure, were synthesized and investigated for gelation behavior, revealing insights into the role of methyl functionality and non-covalent interactions in gelation processes, which is crucial for the development of new material science applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

2-ethylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-2-22-16-11-7-6-10-14(16)17(21)20-18-19-15(12-23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZUWUOWIOJFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide

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